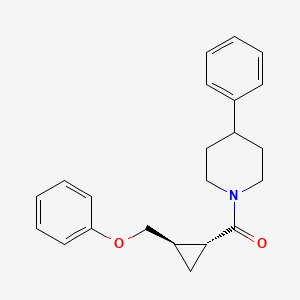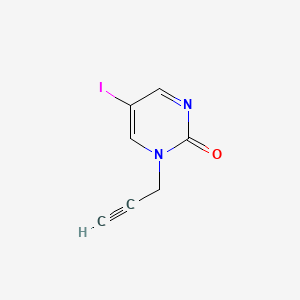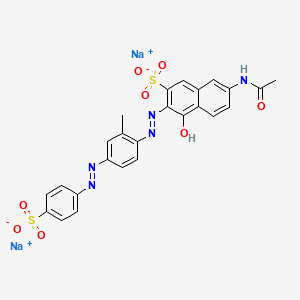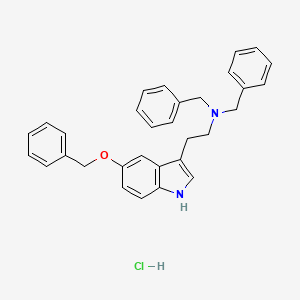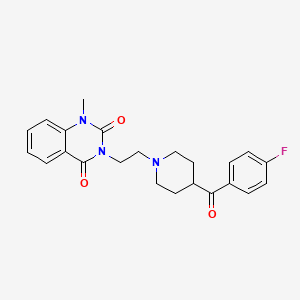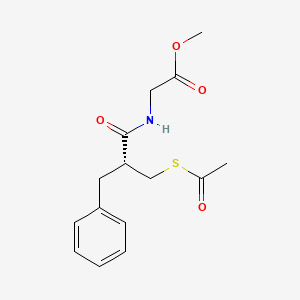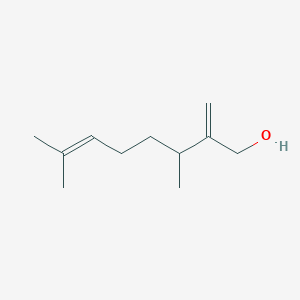
6-Octen-1-ol, 3,7-dimethyl-2-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Octen-1-ol, 3,7-dimethyl-2-methylene- is an organic compound with the molecular formula C10H18O. It is a type of alcohol that features a double bond and a methylene group, making it a versatile compound in organic synthesis.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Citral: One common method to synthesize 6-Octen-1-ol, 3,7-dimethyl-2-methylene- involves the hydrogenation of citral. Citral is first converted to citronellal, which is then hydrogenated to produce citronellol.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent reacts with an aldehyde to form the desired alcohol.
Industrial Production Methods:
Fractional Distillation: Industrially, citronellol can be isolated from essential oils through fractional distillation. This method separates the compound based on its boiling point.
Chemical Synthesis: Large-scale chemical synthesis involves the catalytic hydrogenation of citral or the use of Grignard reagents under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: 6-Octen-1-ol, 3,7-dimethyl-2-methylene- can undergo oxidation to form citronellal or citronellic acid.
Reduction: It can be reduced to form dihydrocitronellol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reactions: Acid chlorides or anhydrides are used to form esters, while alkyl halides are used for ether formation.
Major Products:
Oxidation Products: Citronellal, citronellic acid.
Reduction Products: Dihydrocitronellol.
Substitution Products: Citronellyl acetate, citronellyl formate
Scientific Research Applications
6-Octen-1-ol, 3,7-dimethyl-2-methylene- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industry due to its pleasant scent and taste.
Mechanism of Action
The mechanism of action of 6-Octen-1-ol, 3,7-dimethyl-2-methylene- involves its interaction with cellular membranes and enzymes. It can disrupt microbial cell membranes, leading to cell lysis and death. In biological systems, it may interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Citronellal: An aldehyde with a similar structure but different functional group.
Citronellic Acid: An oxidized form of citronellol.
Citronellyl Acetate: An ester derivative of citronellol.
Uniqueness: 6-Octen-1-ol, 3,7-dimethyl-2-methylene- is unique due to its dual functionality as both an alcohol and an unsaturated compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
18478-46-1 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3,7-dimethyl-2-methylideneoct-6-en-1-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,10,12H,4-5,7-8H2,1-3H3 |
InChI Key |
QGRLZQDPVRYSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)

